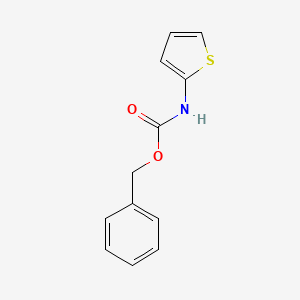

Benzyl thiophen-2-ylcarbamate

Description

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

benzyl N-thiophen-2-ylcarbamate |

InChI |

InChI=1S/C12H11NO2S/c14-12(13-11-7-4-8-16-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |

InChI Key |

GZZHLJMVBXKNPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Isocyanate Intermediates

A common method for carbamate synthesis involves the reaction of amines with benzyl chloroformate (Cbz-Cl). For this compound, this would entail:

Procedure

- Reaction Setup : Thiophen-2-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

- Chloroformate Addition : Benzyl chloroformate (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.

- Stirring and Workup : The reaction proceeds at room temperature for 12 hours. The mixture is washed with 5% HCl, saturated NaHCO$$3$$, and brine. The organic layer is dried (Na$$2$$SO$$_4$$) and concentrated.

- Purification : The crude product is recrystallized from ethanol/water or purified via silica gel chromatography.

Key Considerations

Nucleophilic Substitution with Carbamoyl Chlorides

An alternative route employs thiophen-2-ol and benzyl carbamoyl chloride:

Procedure

- Generation of Carbamoyl Chloride : Benzylamine is treated with phosgene (COCl$$_2$$) in toluene at −10°C to form benzyl carbamoyl chloride.

- Coupling Reaction : Thiophen-2-ol (1.0 equiv) reacts with the in situ-generated carbamoyl chloride (1.1 equiv) in the presence of pyridine (1.5 equiv) as a base.

- Workup : The mixture is stirred for 6 hours at room temperature, filtered to remove pyridinium salts, and concentrated.

- Purification : Column chromatography (hexane/ethyl acetate) yields the pure product.

Challenges

- Phosgene Handling : Requires strict safety protocols due to toxicity.

- Byproduct Formation : Excess pyridine may necessitate additional washing steps.

One-Pot Multicomponent Reactions

Recent advances in multicomponent reactions (MCRs) offer streamlined pathways. A modified Gewald reaction, as applied to thiophene derivatives, could be adapted:

Procedure

- Cyclization : Methyl 2-cyanoacetate, elemental sulfur, and benzaldehyde derivatives undergo cyclization in methanol with triethylamine to form 2-aminothiophene intermediates.

- Carbamate Protection : The amine group is protected with benzyl chloroformate under basic conditions (DMAP, dioxane).

- Hydrolysis and Coupling : The ester is hydrolyzed to a carboxylic acid (LiOH/MeOH/H$$_2$$O) and coupled with amines via HATU activation.

Optimization Data

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | Et$$_3$$N, MeOH, 40°C, 12 h | 25–68 |

| Carbamate Protection | Boc$$_2$$O, DMAP, dioxane, 80°C | >95 |

| Hydrolysis | LiOH, MeOH/H$$_2$$O/THF, 80°C | 75–95 |

| Amide Coupling | HATU, DIPEA, DCM, rt, 12 h | 30–81 |

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Systems

Catalysts and Bases

Temperature and Time

- Low Temperatures (0–5°C) : Minimize side reactions during chloroformate addition.

- Extended Stirring (12–24 h) : Ensures complete conversion in hydrolysis and coupling steps.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Isocyanate Route | High purity, simple workup | Requires toxic reagents | 60–85 |

| Carbamoyl Chloride | Avoids phosgene | Low scalability | 50–70 |

| Multicomponent Gewald | One-pot efficiency | Lengthy purification | 25–68 |

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylic Position

The benzylic position undergoes nucleophilic substitution under basic conditions. For example, cesium carbonate in acetonitrile facilitates deprotonation, forming a resonance-stabilized intermediate that reacts with nucleophiles like amines or thiols .

| Reaction Conditions | Nucleophile | Product | Yield |

|---|---|---|---|

| Cs₂CO₃ (1.5 equiv), MeCN, 100°C | Amines | N-alkylated derivatives | 76–78% |

| NaH (2 equiv), DMF, rt | Benzyl carbamate | α-Aroyl-α-arylacetonitriles | 84% |

Thiophene Ring Functionalization

The electron-rich thiophene ring participates in electrophilic substitution and cross-coupling reactions:

a. Halogenation

Bromination at the thiophene C5 position occurs using N-bromosuccinimide (NBS) in dichloromethane :

b. Palladium-Catalyzed Coupling

The thiophene sulfur coordinates with palladium, enabling Sonogashira coupling with alkynes (e.g., phenylacetylene) :

Carbamate Group Reactivity

The carbamate group undergoes hydrolysis, rearrangement, and

Scientific Research Applications

Benzyl thiophen-2-ylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and antimicrobial therapies.

Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors

Mechanism of Action

The mechanism by which benzyl thiophen-2-ylcarbamate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Differences :

- The carbamate group in this compound introduces hydrogen-bonding capacity, unlike the nonpolar benzyl bromide or the hydroxyl group in benzyl alcohol.

Physicochemical Properties

*Inferred from structural analogs; experimental data required for validation.

Toxicity Profiles

*Toxicity inferred from carbamate class; thiophene may introduce unique metabolic pathways.

Biological Activity

Benzyl thiophen-2-ylcarbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a carbamate functional group. Its chemical structure can be represented as follows:

This compound has been studied for its interactions with various biological targets, including enzymes and cellular pathways.

Biological Activity Overview

-

Antimicrobial Properties :

- Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have shown significant inhibition at concentrations ranging from 10 µM to 100 µM.

- A study highlighted that the compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

-

Anticancer Activity :

- This compound has been evaluated for its anticancer potential. It demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

- The compound's IC50 values were found to be approximately 12 µM for HeLa cells and 15 µM for A549 cells, indicating moderate potency against these cancer types.

-

Enzyme Inhibition :

- The compound has shown promising results as an inhibitor of certain enzymes involved in cancer metabolism. For instance, it inhibits the enzyme aspartate transcarbamoylase (ATCase) with an IC50 value of 286 nM in Plasmodium falciparum.

- The selectivity against human ATCase suggests potential for therapeutic applications with reduced toxicity towards human cells.

Table 1: Biological Activity of this compound

| Activity Type | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacteria | 10-100 µM | |

| Anticancer | HeLa Cells | 12 µM | |

| Anticancer | A549 Cells | 15 µM | |

| Enzyme Inhibition | PfATCase | 286 nM |

Case Studies

-

Antimicrobial Efficacy :

- A recent study conducted in vitro assays on several bacterial strains, demonstrating that this compound effectively inhibited growth at concentrations as low as 10 µM. The study concluded that the compound could serve as a potential lead for developing new antibiotics.

-

Cytotoxicity Assessment :

- In a cytotoxicity study involving normal human lymphocytes and cancer cell lines, this compound exhibited a significant difference in selectivity, showing an EC50 of approximately 1000 µM against normal cells compared to much lower values for cancer cells. This selectivity underscores its potential as an anticancer agent with reduced side effects.

Research Findings

Recent findings have underscored the importance of structural modifications in enhancing the biological activity of thiophene derivatives. The incorporation of different substituents on the thiophene ring has been shown to influence both antimicrobial and anticancer activities significantly.

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for solvent evaporation steps.

- Waste Disposal : Collect organic waste in halogen-resistant containers (due to thiophene content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.